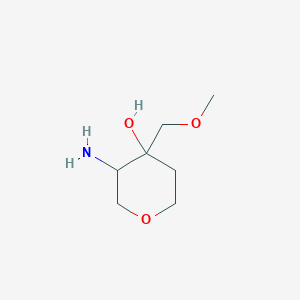

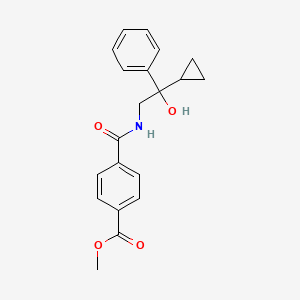

3-Amino-4-(methoxymethyl)oxan-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-4-(methoxymethyl)oxan-4-ol” is a chemical compound with the CAS number 2171579-41-0 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular formula of “this compound” is C7H15NO3. The molecular weight is 161.201. For more detailed structural information, it would be best to refer to the molecule’s structure file (MOL file) or a 3D molecular model.Aplicaciones Científicas De Investigación

Asymmetric Synthesis

A study by Mattei et al. (2011) focused on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, an isomer of 3-Amino-4-(methoxymethyl)oxan-4-ol. They reported a new synthesis method involving the primary, nonprotected enamine of a commercially available β-keto ester and asymmetric catalytic enamine hydrogenation. This process yielded high enantiomeric excess (ee) values, which were further improved by product crystallization (Mattei, Moine, Püntener, & Schmid, 2011).

Cardioselectivity and Binding Studies

Rzeszotarski et al. (1983) synthesized a series of compounds including 1-(aralkylamino)-3-(aryloxy)propan-2-ols, to explore their cardioselectivity. Their analysis suggested different modes of binding dependent on the presence of a 4-substituent in the aryloxy ring, indicating the potential of this compound derivatives in cardioselective applications (Rzeszotarski, Gibson, Simms, Jagoda, Vaughan, & Eckelman, 1983).

Synthesis of Amino Sugars and Mimetics

Pfrengle and Reissig (2010) discussed the synthesis of amino sugars and carbohydrate mimetics using 1,2-oxazines as intermediates. They developed new routes for producing dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, demonstrating the versatility of this compound in synthesizing complex carbohydrate structures (Pfrengle & Reissig, 2010).

Enzymatic Resolution in Asymmetric Synthesis

Torre, Gotor‐Fernández, and Gotor (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, using Candida antarctica lipase A for the transesterification reaction. This research highlights the potential for using enzymes in the synthesis of derivatives of this compound for pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).

Phototriggers in Neurochemistry

Conrad et al. (2000) explored the use of 3-methoxy substituted compounds as phototriggers, extending the absorption range of the p-hydroxyphenacyl photoremovable protecting group. This research offers insights into the use of this compound derivatives in neurochemical applications, where controlled release of active compounds is crucial (Conrad, Givens, Weber, & Kandler, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-4-(methoxymethyl)oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-10-5-7(9)2-3-11-4-6(7)8/h6,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLBJGXRGOFQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2809175.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809179.png)

![2-((4-allyl-5-(3-chlorobenzo[b]thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2809181.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)

![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)